REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5]CCC1.C1(C)C=C[C:10]([S:13](O)(=O)=O)=CC=1.[CH2:18]([OH:22])[CH:19]([OH:21])[CH3:20].CCCC=S>O>[CH3:20][CH:19]1[CH2:18][O:22][CH:1]([CH2:6][CH2:5][S:13][CH3:10])[O:21]1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 ml reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with spin bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
WAIT
|
Details
|
The refluxing continues for a period of 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
At the end of the 7 hour period, the reaction mass is transferred to a separatory funnel
|
Duration
|
7 h
|
Type
|
WASH
|
Details
|
washed with one 50 ml portion of saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled on a Microvigreux column
|
Type
|
CUSTOM
|
Details
|
yielding the following fractions
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
CC1OC(OC1)CCSC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |